

An In-depth Technical Guide to 1-(2-Methoxyphenyl)-4-(4-nitrophenyl)piperazine

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Compound of Interest

Compound Name: 4-(2-Hydroxypropoxy)but-2-yn-1-ol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 1-(2-Methoxyphenyl)-4-(4-nitrophenyl)piperazine. Due to the limited availability of specific experimental data for the ortho-methoxy isomer, this guide also includes comparative data for the well-characterized para-methoxy isomer, 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine (CAS No. 74852-61-2), a key intermediate in the synthesis of widely used antifungal agents.

Chemical Structure and Properties

1-(2-Methoxyphenyl)-4-(4-nitrophenyl)piperazine is a disubstituted arylpiperazine. The core structure consists of a piperazine ring N-substituted with a 2-methoxyphenyl group at one nitrogen and a 4-nitrophenyl group at the other. The presence of the electron-donating methoxy group and the electron-withdrawing nitro group on the phenyl rings influences the molecule's electronic properties and reactivity.

While a specific CAS Number for 1-(2-Methoxyphenyl)-4-(4-nitrophenyl)piperazine is not readily available in public databases, its chemical identity is defined by its structure. For comparative purposes, the properties of the para-isomer are well-documented.

Table 1: Physicochemical Properties

Property	1-(2-Methoxyphenyl)-4-(4-nitrophenyl)piperazine (Predicted/Inferred)	1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine[1] [2][3][4]
CAS Number	Not available	74852-61-2
Molecular Formula	C ₁₇ H ₁₉ N ₃ O ₃	C ₁₇ H ₁₉ N ₃ O ₃
Molecular Weight	313.36 g/mol	313.35 g/mol
Appearance	Expected to be a solid, likely crystalline, with a yellowish hue.	Yellow to brown solid.[1][2]
Melting Point	Data not available.	189-190 °C[2]
Boiling Point	Predicted: >500 °C	Predicted: 515.7±50.0 °C[2]
Density	Data not available.	Predicted: 1.239±0.06 g/cm ³ [2]
Solubility	Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons.	Slightly soluble in acetone, chloroform, DMSO, and methanol.[2]

Table 2: Spectroscopic Data (Predicted/Inferred)

Data Type	1-(2-Methoxyphenyl)-4-(4-nitrophenyl)piperazine	1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine
¹ H NMR	Expected chemical shifts (ppm) for aromatic protons of the 2-methoxyphenyl group around 6.8-7.2, aromatic protons of the 4-nitrophenyl group around 6.9 (d) and 8.1 (d), piperazine protons as multiplets around 3.2-3.6, and methoxy protons as a singlet around 3.9.	No detailed spectrum available in search results.
¹³ C NMR	Expected chemical shifts (ppm) for aromatic carbons, piperazine carbons, and the methoxy carbon. The carbon bearing the nitro group would be significantly downfield.	No detailed spectrum available in search results.
Mass Spectrum (MS)	Expected [M+H] ⁺ at m/z 314.1505.	No detailed spectrum available in search results.

Experimental Protocols: Synthesis

The synthesis of 1-aryl-4-arylpiperazines can be achieved through several methods, most commonly via nucleophilic aromatic substitution (S_NAr) or Buchwald-Hartwig amination. Below is a plausible experimental protocol for the synthesis of 1-(2-Methoxyphenyl)-4-(4-nitrophenyl)piperazine based on the S_NAr reaction.

Protocol: Synthesis of 1-(2-Methoxyphenyl)-4-(4-nitrophenyl)piperazine via Nucleophilic Aromatic Substitution

Objective: To synthesize 1-(2-Methoxyphenyl)-4-(4-nitrophenyl)piperazine from 1-(2-methoxyphenyl)piperazine and 1-fluoro-4-nitrobenzene.

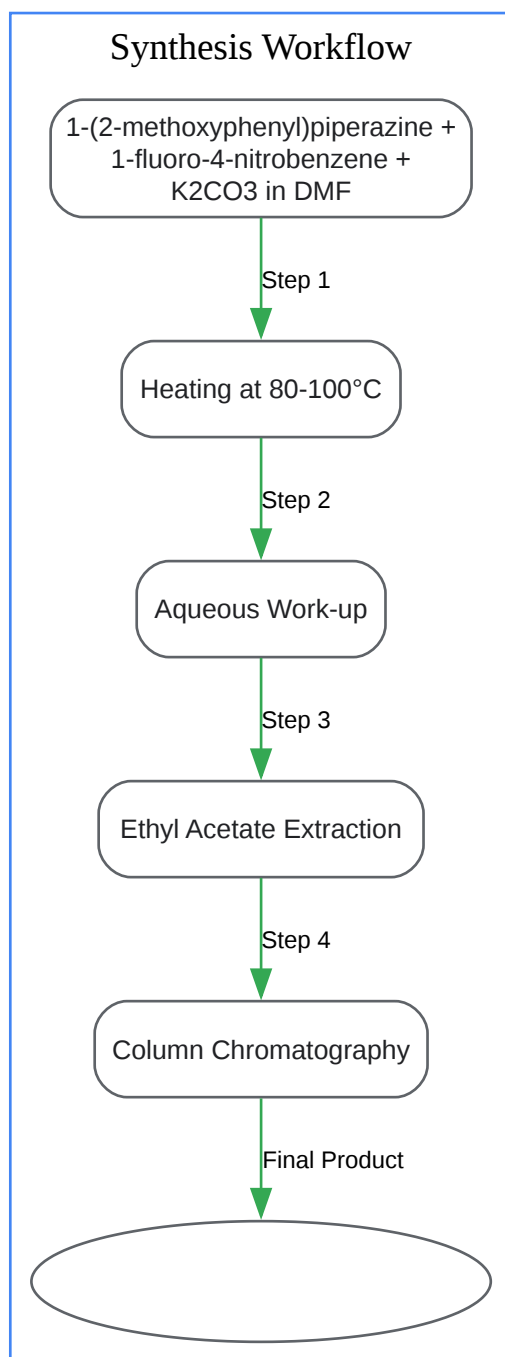
Materials:

- 1-(2-methoxyphenyl)piperazine
- 1-fluoro-4-nitrobenzene
- Potassium carbonate (K_2CO_3), anhydrous
- Dimethylformamide (DMF), anhydrous
- Ethyl acetate (EtOAc)
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Heating mantle with temperature control
- Condenser
- Separatory funnel
- Rotary evaporator
- Equipment for column chromatography (silica gel)
- TLC plates and developing chamber

Procedure:

- Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 1-(2-methoxyphenyl)piperazine (1.0 eq), 1-fluoro-4-nitrobenzene (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

- **Solvent Addition:** Add anhydrous DMF to the flask to dissolve the reactants. The amount of solvent should be sufficient to ensure proper stirring.
- **Reaction:** Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 8-12 hours.
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water.
- **Extraction:** Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
- **Washing:** Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and inorganic salts.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
- **Purification:** Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 1-(2-Methoxyphenyl)-4-(4-nitrophenyl)piperazine.
- **Characterization:** Characterize the purified product by ^1H NMR, ^{13}C NMR, and mass spectrometry to confirm its identity and purity.



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Synthesis Workflow Diagram

Biological Activity and Signaling Pathways

While direct biological activity data for 1-(2-Methoxyphenyl)-4-(4-nitrophenyl)piperazine is not extensively reported, its significance lies in its role as a precursor to potent antifungal drugs.

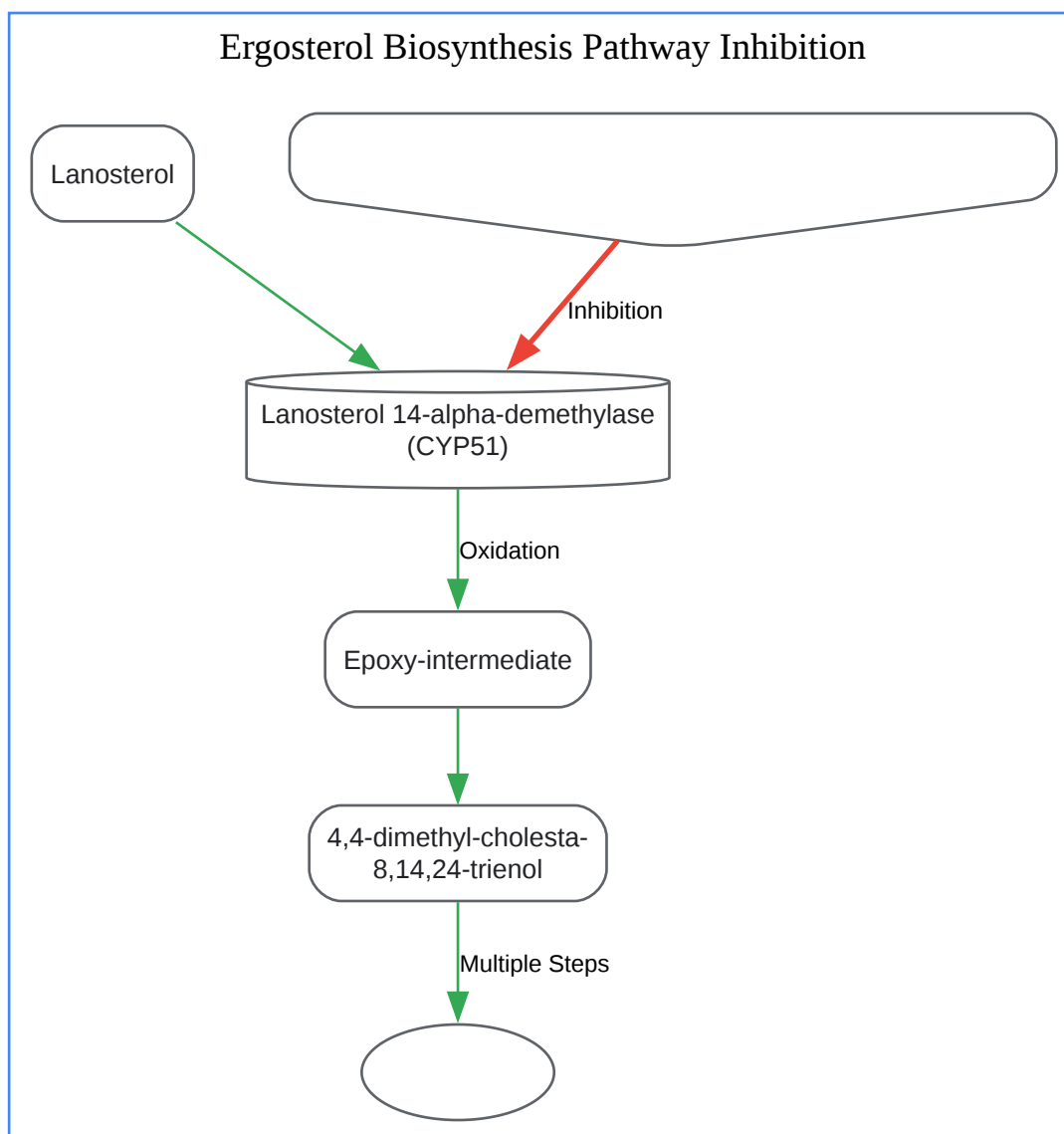
The structurally similar 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine is a known intermediate in the synthesis of itraconazole and posaconazole.

These triazole antifungal agents function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14- α -demethylase (CYP51).^{[1][5][6]} This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The inhibition of this enzyme disrupts the integrity of the fungal cell membrane, leading to fungal cell death.

The arylpiperazine moiety itself is a well-known pharmacophore found in a variety of biologically active compounds. Derivatives of arylpiperazine have been shown to exhibit a wide range of activities, including anticancer and central nervous system effects, often through interaction with serotonin and dopamine receptors.^{[7][8][9]}

Ergosterol Biosynthesis Pathway and Inhibition by Azole Antifungals

The ergosterol biosynthesis pathway is a critical target for antifungal therapy. Lanosterol is converted to ergosterol through a series of enzymatic steps. Azole antifungals, which are synthesized from intermediates like 1-(aryl)-4-(nitrophenyl)piperazine, specifically inhibit the lanosterol 14- α -demethylase enzyme.



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Inhibition of Ergosterol Biosynthesis

Conclusion

1-(2-Methoxyphenyl)-4-(4-nitrophenyl)piperazine is a valuable chemical entity, primarily for its potential as a building block in the synthesis of pharmaceuticals. While specific experimental data for this particular isomer is limited, a comprehensive understanding of its properties and synthesis can be derived from the extensive information available for its structural isomers and the broader class of arylpiperazines. The role of its derivatives as potent antifungal agents highlights the importance of this chemical scaffold in drug discovery and development. Further

research into the direct biological activities of this compound could reveal novel therapeutic applications.

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References

- 1. 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine|74852-61-2 - MOLBASE Encyclopedia [m.molbase.com]
- 2. 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine CAS#: 74852-61-2 [m.chemicalbook.com]
- 3. 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine | 74852-61-2 [sigmaaldrich.com]
- 4. 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine | 74852-61-2 [amp.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine | C17H19N3O3 | CID 5134657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 74852-61-2 | 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine | Posaconazole Related | Ambeed.com [ambeed.com]
- 9. 1-(2-Methoxyphenyl)piperazine(35386-24-4) 13C NMR spectrum [chemicalbook.com]
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